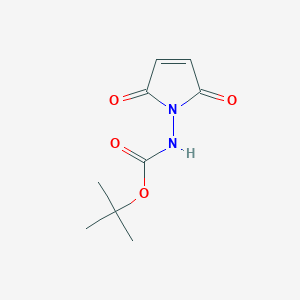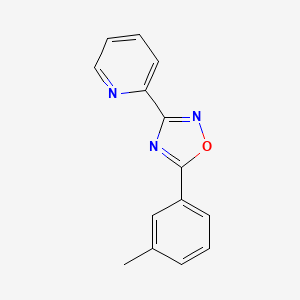
diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique naphthyridine core structure, which is functionalized with ester groups and a ketone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Solvent recovery and purification steps are also crucial to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 4-carboxy-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate, while reduction may produce diethyl 4-hydroxy-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate can be compared with other naphthyridine derivatives, such as:
4-oxo-1,4-dihydroquinoline-3-carboxylates: These compounds share a similar core structure but differ in their functional groups.
Naphthyridine-2-carboxylates: These compounds have a different substitution pattern on the naphthyridine ring.
Pyridopyrimidines: These compounds have a fused pyridine and pyrimidine ring system, which is structurally related to naphthyridines.
The uniqueness of this compound lies in its specific functionalization and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18N2O5 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
diethyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C14H18N2O5/c1-3-20-13(18)9-7-15-11-5-6-16(14(19)21-4-2)8-10(11)12(9)17/h7H,3-6,8H2,1-2H3,(H,15,17) |
Clave InChI |
SOQLRAIWARXXHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)CN(CC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)

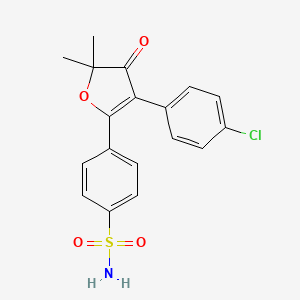
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
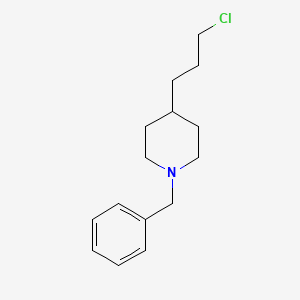

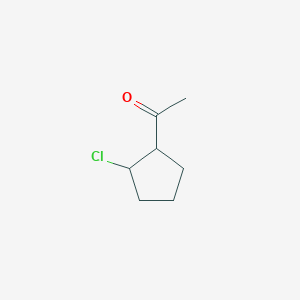
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)


![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
